molecular formula C22H21N3O7 B11937360 Diisopropyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate CAS No. 853334-17-5

Diisopropyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate

Cat. No.: B11937360
CAS No.: 853334-17-5
M. Wt: 439.4 g/mol
InChI Key: ZKZKZILWDJUZRJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diisopropyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate typically involves multi-step reactions. One common method includes the cycloaddition reaction of pyridazinium ylides to activated alkynes under microwave irradiation . Another approach involves the condensation of phthalazine with alkyl isocyanide and 1,1-dicyanoalkenes in a MeCN–H2O medium, followed by treatment with 10% HCl .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction conditions and purity, apply.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound .

Mechanism of Action

The mechanism of action for diisopropyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

CAS No.

853334-17-5

Molecular Formula

C22H21N3O7

Molecular Weight

439.4 g/mol

IUPAC Name

dipropan-2-yl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate

InChI

InChI=1S/C22H21N3O7/c1-12(2)31-21(27)17-16-6-5-11-23-24(16)19(18(17)22(28)32-13(3)4)20(26)14-7-9-15(10-8-14)25(29)30/h5-13H,1-4H3

InChI Key

ZKZKZILWDJUZRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C2C=CC=NN2C(=C1C(=O)OC(C)C)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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